Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate
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Overview
Description
Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate typically involves the reaction of ethyl carbamate with 5-amino-1-phenyl-1H-1,2,4-triazole. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced reaction monitoring techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
1,2,4-Triazoles: Similar to the compound , these compounds have a triazole ring with nitrogen atoms at positions 1, 2, and 4, but may have different substituents.
The uniqueness of this compound lies in its specific structure and the presence of the ethyl carbamate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62808-09-7 |
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Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)carbamate |
InChI |
InChI=1S/C11H13N5O2/c1-2-18-11(17)14-10-13-9(12)16(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14,15,17) |
InChI Key |
ILOIEKUBKMKIDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN(C(=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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